4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Overview

Description

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, also known as BAL-linker, is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . It has an empirical formula of C13H16O6 and a molecular weight of 268.26 .

Molecular Structure Analysis

The molecular formula of this compound is C13H16O6 . It has a monoisotopic mass of 268.094696 Da .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 492.3±45.0 °C at 760 mmHg, and a flash point of 187.8±22.2 °C . It has 6 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Scientific Research Applications

Synthesis and Solid-Phase Applications

4-Formyl-3,5-dimethoxyphenol, a key component in 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, is essential in preparing acid-labile linkers and resins like BAL (backbone amide linker) for solid-phase synthesis. These linkers and resins are widely used in the synthesis of peptides and non-peptides, demonstrating their versatility in chemical synthesis (Jin et al., 2001).

Comparative Studies in Solid Phase Synthesis

A study compared the efficacy of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog in solid-phase synthesis, particularly through the Multipin™ approach. This research highlighted the broad applicability of these linkers for a variety of primary amines, demonstrating their practicality in diverse chemical syntheses (Bui et al., 2004).

Nanofluidic Devices and Synthetic Ion Channels

The compound's derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application shows potential in fields like controlled release, sensing, and information processing, as the hydrophobic molecules in the channels can be altered through irradiation (Ali et al., 2012).

Antioxidant Properties

Research into the synthesis of various dimethoxyphenyl-1,2,4-triazoles, closely related to this compound, has been conducted to assess their antioxidant properties. This study contributes to understanding the potential of such compounds in combating oxidative stress (Dovbnya et al., 2022).

Fmoc Solid-Phase Synthesis of Peptide N-alkylamides

The compound is integral in the development of acid-labile handles for Fmoc solid-phase synthesis, specifically for peptide N-alkylamides. This research opens up new avenues in peptide synthesis, demonstrating the compound's broad utility in complex biochemical processes (Songster et al., 2004).

Safety and Hazards

This compound causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known as a bal-linker, which is commonly used in the preparation of carboxamides, carbamates, and c-terminally modified peptides . Therefore, it can be inferred that its targets could be proteins or peptides that require such modifications.

Mode of Action

The compound interacts with its targets through the formation of carboxamides and carbamates . This interaction results in the modification of the C-terminus of peptides, which can alter their function or stability .

Result of Action

The molecular and cellular effects of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid’s action would be dependent on the specific peptides it modifies . By altering the structure of these peptides, it could potentially influence their activity, stability, or interactions with other molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For instance, as an acid-sensitive linker, its stability and reactivity could be affected by pH .

properties

IUPAC Name |

4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJSVFHBVLKHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374318 | |

| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197304-21-5 | |

| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

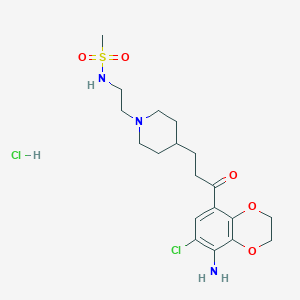

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid in solid-phase synthesis?

A1: this compound is a key building block for a specific type of linker used in solid-phase synthesis, belonging to the BAL family (backbone amide linker) []. These linkers are acid-labile, meaning they can be cleaved under acidic conditions. This property is essential in solid-phase synthesis, as it allows for the controlled release of the synthesized molecule from the solid support once the synthesis is complete. The research article describes a simple and scalable method to synthesize this compound and incorporate it into a functionalized resin, 4-formyl-3,5-dimethoxyphenoxy-polystyrene, which is then used in solid-phase synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)